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Abstract

VL285 is a potent and high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3
ubiquitin ligase, a key component of the ubiquitin-proteasome system. This central role has
positioned VL285 as a critical tool in the development of Proteolysis Targeting Chimeras
(PROTACS), a revolutionary therapeutic modality aimed at targeted protein degradation. By
chemically linking VL285 to a ligand for a protein of interest, the resulting PROTAC can recruit
the VHL ES3 ligase to the target protein, leading to its ubiquitination and subsequent
degradation by the proteasome. This technical guide provides a comprehensive overview of
VL285, including its physicochemical and biological properties, detailed experimental protocols
for its application, and a depiction of the relevant biological pathways.

Introduction

Targeted protein degradation has emerged as a transformative strategy in drug discovery,
offering the potential to address disease-causing proteins that have been historically
considered "undruggable.” PROTACSs are at the forefront of this approach. These
heterobifunctional molecules consist of three key components: a ligand that binds to the target
protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting

the two.
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VL285 serves as a high-affinity "warhead" for the VHL E3 ligase. Its incorporation into a
PROTAC enables the hijacking of the cell's natural protein disposal machinery to selectively
eliminate a target protein. VL285's well-characterized binding to VHL makes it a valuable and
widely used component in the design and synthesis of VHL-based PROTACSs for a diverse
range of therapeutic targets.

Physicochemical and Biological Properties of VL285

VL285, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-
yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a
synthetic small molecule designed for high-affinity binding to the substrate recognition pocket of
the VHL E3 ligase.[1]

Table 1: Physicochemical Properties of VL285

Property Value Reference(s)

(2S,4R)-4-Hydroxy-N-(2-
hydroxy-4-(4-methylthiazol-5-
benzyl)-1-((S)-3-methyl-2-(1-
IUPAC Name ¥ ) -y) _(( ) yl-a-{ [2]
oxoisoindolin-2-
yl)butanoyl)pyrrolidine-2-

carboxamide

Molecular Formula C290H32N404S [1]

Molecular Weight 532.66 g/mol [1]

CAS Number 1448188-57-5 [1]

Solubility Soluble in DMSO [1]
Not reported in publicl

Melting Point availa:))le Iiteratupre. '

Appearance White to off-white solid.

Table 2: Biological Properties of VL285
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Parameter Value Description Reference(s)

VL285 binds to the
o substrate recognition
Target (VHL) E3 ubiquitin ] [3]
subunit of the VHL E3

ligase complex.

von Hippel-Lindau

ligase

The half-maximal
inhibitory
concentration of
ICso (VHL Binding) 0.34 uM (340 nM) VL285 for binding to [3][4]
the VHL E3 ligase,
indicating its potency
as a VHL ligand.

The dissociation
constant (Kd) is a
direct measure of
binding affinity. While
not found for VL285,
related VHL ligands

Not explicitly reported
Kd (Binding Affinity) in publicly available

literature.

have Kd values in the

nanomolar range.

Mechanism of Action in PROTACSs

VL285 functions as the VHL-recruiting moiety within a PROTAC molecule. The general
mechanism of a VL285-based PROTAC follows a catalytic cycle:

o Ternary Complex Formation: The PROTAC molecule, containing VL285, a linker, and a POI-
binding ligand, simultaneously binds to both the VHL E3 ligase and the target protein,
forming a stable ternary complex (POI-PROTAC-VHL).

» Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to
facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues
on the surface of the target protein. This results in the formation of a polyubiquitin chain on
the POI.
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o Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently
degraded by the 26S proteasome, the cell's primary protein degradation machinery.

o Catalytic Cycle: The PROTAC molecule is then released and can engage another target
protein and VHL E3 ligase, initiating another round of degradation.
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Experimental Protocols
Synthesis of VL285

A detailed, step-by-step synthesis protocol for VL285 is not readily available in the public
domain, including patent literature. However, it is a complex multi-step synthesis typical for
PROTAC components, likely involving the coupling of three key fragments:

e Aprotected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.
* An (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid moiety.
e A 4-(4-methylthiazol-5-yl)benzylamine derivative.

The synthesis would involve standard peptide coupling reactions, protection and deprotection
steps, and purification by chromatography. Researchers requiring VL285 are advised to
procure it from a reputable chemical supplier or to consult specialized synthetic chemistry
literature for the synthesis of related VHL ligands.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay for VHL Binding Affinity

This protocol is adapted for determining the binding affinity of VL285 to the VHL E3 ligase
complex.

Objective: To determine the ICso and subsequently the binding affinity (Ki) of VL285 for the VHL
complex by competitive displacement of a fluorescently labeled VHL ligand.

Materials:

Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

Fluorescently labeled VHL ligand (e.g., a BODIPY- or terbium-labeled VHL ligand)

Anti-His antibody conjugated to a FRET donor (e.g., Europium or Terbium)

VL285
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e Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NacCl, 1 mM TCEP, 0.01% Tween-20)
e TR-FRET compatible microplates (e.g., 384-well black plates)
o Plate reader capable of TR-FRET measurements
Procedure:
e Prepare Reagents:
o Prepare a stock solution of VL285 in 100% DMSO.

o Prepare serial dilutions of VL285 in assay buffer. The final DMSO concentration in the
assay should be kept constant and low (e.g., <1%).

o Prepare solutions of the VBC complex, fluorescent VHL ligand, and FRET donor-
conjugated antibody in assay buffer at their optimal concentrations (determined through
initial titration experiments).

o Assay Setup:

o Add the VBC complex and the FRET donor-conjugated anti-His antibody to the wells of
the microplate and incubate to allow for binding.

o Add the serially diluted VL285 or vehicle control (assay buffer with the same DMSO
concentration) to the wells.

o Initiate the binding reaction by adding the fluorescently labeled VHL ligand to all wells.
e Incubation:

o Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to
allow the binding reaction to reach equilibrium. Protect the plate from light.

o Data Acquisition:

o Measure the TR-FRET signal using a plate reader. Excite the donor fluorophore (e.g., at
340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor
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(e.g., at 665 nm) after a time delay.

o Data Analysis:

[e]

Calculate the TR-FRET ratio (acceptor emission / donor emission).

o

Plot the TR-FRET ratio against the logarithm of the VL285 concentration.

[¢]

Fit the data to a sigmoidal dose-response curve to determine the ICso value.

o

The Ki value can be calculated from the ICso using the Cheng-Prusoff equation, which
requires the Kd of the fluorescent ligand for VHL.
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Prepare Reagents:
- VBC Complex
- Fluorescent Ligand
- FRET Donor Antibody
- VL285 Dilutions

Assay Plate Setup:
1. Add VBC Complex & Donor Ab
2. Add VL285/Vehicle
3. Add Fluorescent Ligand

Incubate at RT
(60-120 min, protected from light)

Read TR-FRET Signal
(Donor & Acceptor Emission)

Data Analysis:
- Calculate TR-FRET Ratio
- Plot Dose-Response Curve
- Determine IC50 & Ki
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Western Blot Analysis of PROTAC-Mediated Protein
Degradation

This protocol describes how to assess the degradation of a target protein in cultured cells after
treatment with a VL285-based PROTAC.

Objective: To quantify the reduction in the level of a target protein following treatment with a
VL285-based PROTAC.

Materials:

Cell line expressing the protein of interest
VL285-based PROTAC

Vehicle control (e.g., DMSO)

Cell culture medium and supplements
Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
Primary antibody against the protein of interest

Primary antibody against a loading control (e.g., GAPDH, B-actin)
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e HRP-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Culture and Treatment:

o Plate cells at an appropriate density in multi-well plates and allow them to adhere
overnight.

o Treat the cells with varying concentrations of the VL285-based PROTAC. Include a vehicle
control. For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132)
can be performed.

o Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a
humidified incubator with 5% COx.

e Cell Lysis and Protein Quantification:

o

After treatment, wash the cells with ice-cold PBS.

[¢]

Lyse the cells in RIPA buffer.

[¢]

Clarify the lysates by centrifugation and collect the supernatant.

[e]

Determine the protein concentration of each lysate using a BCA assay.
o SDS-PAGE and Western Blotting:

o Normalize the protein concentration of all samples and prepare them for SDS-PAGE by
adding Laemmli buffer and boiling.

o Separate the proteins by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.
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o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against the target protein overnight at
4°C.

o Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Repeat the antibody incubation steps for the loading control protein.

o Detection and Analysis:

o Apply the chemiluminescent substrate and capture the signal using an imaging system.

o Quantify the band intensities and normalize the target protein signal to the loading control
signal.

o Plot the normalized protein levels against the PROTAC concentration to determine the
DCso (concentration at which 50% degradation is observed).
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Conclusion

VL285 is a cornerstone molecule in the field of targeted protein degradation. Its high affinity
and well-defined interaction with the VHL E3 ligase make it an indispensable tool for the
development of VHL-recruiting PROTACSs. This technical guide provides essential data and
protocols to aid researchers in the effective utilization of VL285 for the degradation of a wide
array of protein targets. The continued application and derivatization of VL285 will undoubtedly
contribute to the advancement of novel therapeutics and a deeper understanding of cellular
protein homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.VL285 Supplier | CAS 1448188-57-5 | Potent VHL ligand| AOBIOUS [aobious.com]
e 2. benchchem.com [benchchem.com]

e 3. benchchem.com [benchchem.com]

e 4. medchemexpress.com [medchemexpress.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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